molecular formula C18H20FN3O2 B3005943 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide CAS No. 2034279-07-5

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide

Cat. No. B3005943
CAS RN: 2034279-07-5
M. Wt: 329.375
InChI Key: ZIVVUJKLZMWNHY-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as 'FL118' and has been synthesized using a unique method that involves the reaction of 5-fluorouracil with cyclohexanone.

Mechanism of Action

FL118 exerts its anti-cancer effects through multiple mechanisms of action. It inhibits the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. FL118 also inhibits the activity of MDM2, a protein that regulates the tumor suppressor protein p53. Inhibition of MDM2 leads to the stabilization and activation of p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
FL118 has been found to have low toxicity in normal cells and tissues. In preclinical studies, FL118 has been shown to induce apoptosis in cancer cells while sparing normal cells. FL118 has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of FL118 is its broad-spectrum anti-cancer activity. It has shown efficacy against a wide range of cancer types, making it a promising candidate for further development. However, the limited availability of FL118 and the need for specialized equipment for its synthesis may pose limitations for lab experiments.

Future Directions

For FL118 research include further preclinical studies to assess its efficacy in combination with other anti-cancer agents. Additionally, clinical trials are needed to evaluate the safety and efficacy of FL118 in humans. Further research is also needed to explore the potential of FL118 in the treatment of other diseases, such as neuropathic pain and opioid addiction.
Conclusion:
FL118 is a promising compound with potential therapeutic applications in cancer treatment and other diseases. Its unique mechanism of action and low toxicity make it an attractive candidate for further research and development. Further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of FL118.

Synthesis Methods

The synthesis of FL118 involves the reaction of 5-fluorouracil with cyclohexanone under controlled conditions. This reaction results in the formation of a cyclohexyl intermediate that is then reacted with 2-phenylacetamide to yield FL118. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

FL118 has shown promising results in preclinical studies for the treatment of various types of cancer, including pancreatic, lung, colon, and breast cancer. It has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. FL118 has also been found to be effective in overcoming drug resistance in cancer cells. Additionally, FL118 has shown potential in the treatment of neuropathic pain and opioid addiction.

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-14-11-20-18(21-12-14)24-16-8-6-15(7-9-16)22-17(23)10-13-4-2-1-3-5-13/h1-5,11-12,15-16H,6-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVVUJKLZMWNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.